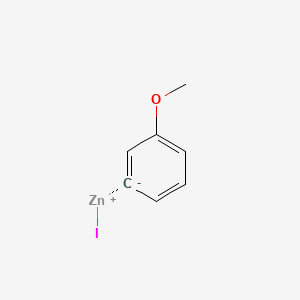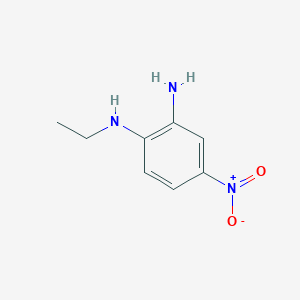
3-Methoxyphenylzinc iodide
Übersicht
Beschreibung
3-Methoxyphenylzinc iodide is an organozinc compound widely used in organic synthesis, particularly for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylzinc iodide can be synthesized through the reaction of 3-methoxyphenyl iodide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of 3-methoxyphenylzinciodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced as a solution in THF to facilitate handling and storage .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxyphenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxyphenyl iodide and zinc oxide.
Reduction: It can be reduced to form 3-methoxyphenyl zinc hydride.
Substitution: The compound can participate in substitution reactions, where the zinc atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: 3-Methoxyphenyl iodide and zinc oxide.
Reduction: 3-Methoxyphenyl zinc hydride.
Substitution: Various substituted phenyl compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Methoxyphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds, particularly in the Suzuki-Miyaura coupling reaction.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-methoxyphenylzinciodide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This process is facilitated by the presence of a catalyst, such as palladium, in the case of the Suzuki-Miyaura coupling reaction. The zinc atom acts as a nucleophile, attacking the electrophilic carbon atom of the substrate, leading to the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
- Phenylzinc iodide
- 4-Methoxyphenylzinc iodide
- 2-Methoxyphenylzinc iodide
Comparison: 3-Methoxyphenylzinc iodide is unique due to the presence of the methoxy group at the para position, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylzinc iodide, the methoxy group can provide additional stabilization to the compound and enhance its nucleophilicity. The position of the methoxy group also differentiates it from 4-methoxyphenylzinc iodide and 2-methoxyphenylzinc iodide, leading to variations in their chemical behavior.
Eigenschaften
IUPAC Name |
iodozinc(1+);methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPQUUMHBPXZTL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IOZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)

![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)










